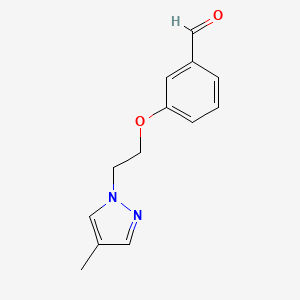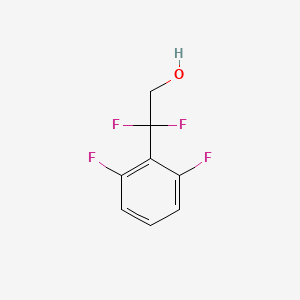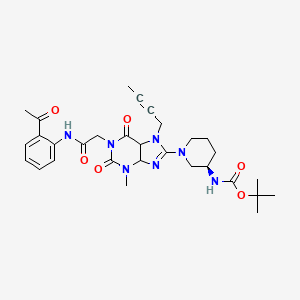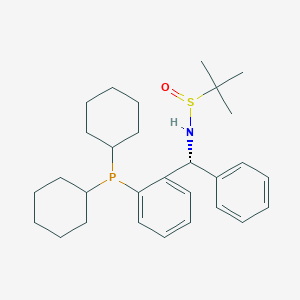![molecular formula C23H38N5O6S+ B12298584 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid is a complex chemical entity with significant applications in various scientific fields. This compound is known for its unique structure, which combines a purine derivative with a bicyclic heptane sulfonic acid moiety. It is used in various research and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dion; [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methansulfonsäure umfasst mehrere Schritte. Das Purinderivat wird typischerweise durch eine Reihe von Alkylierungs- und Aminierungsreaktionen aus Xanthinin oder Theobromin synthetisiert. Der bicyclische Heptan-Sulfonsäure-Rest wird durch eine Reihe von Cyclisierungs- und Sulfonierungsreaktionen hergestellt. Die endgültige Verbindung wird durch Kupplung dieser beiden Reste unter bestimmten Reaktionsbedingungen erhalten, die häufig den Einsatz von Katalysatoren und kontrollierten Temperaturen beinhalten .
Industrielle Produktionsverfahren
In industriellem Umfeld wird die Produktion dieser Verbindung unter optimierten Reaktionsbedingungen hochskaliert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung großer Reaktoren, präzise Steuerung der Reaktionsparameter und Reinigungsverfahren wie Kristallisation und Chromatographie, um das Endprodukt zu isolieren .
Chemische Reaktionsanalyse
Reaktionstypen
7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dion; [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methansulfonsäure: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Derivaten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um die gewünschte Produktbildung zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine große Bandbreite an substituierten Verbindungen mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dion; [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methansulfonsäure: hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, darunter Enzyminhibition und Rezeptorbindung.
Medizin: Die Forschung läuft, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, z. B. bei der Behandlung bestimmter Krankheiten.
Industrie: Sie wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dion; [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methansulfonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Purinderivat-Teil der Verbindung kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Der bicyclische Heptan-Sulfonsäure-Rest kann die Bindungsaffinität und -spezifität der Verbindung verbessern. Die genauen Pfade und Zielstrukturen, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Analyse Chemischer Reaktionen
Types of Reactions
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid: has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid involves its interaction with specific molecular targets. The purine derivative part of the compound can interact with enzymes and receptors, modulating their activity. The bicyclic heptane sulfonic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
7-[2-(Diethylamino)ethyl]-1,3-dimethylpurin-2,6-dion: Eine ähnliche Verbindung mit einer leicht abweichenden Struktur.
[(1RS,4SR)-7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methansulfonsäure: Eine weitere Verbindung mit einem ähnlichen bicyclischen Heptan-Sulfonsäure-Rest.
Einzigartigkeit
Die Einzigartigkeit von 7-[2-(Diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dion; [(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methansulfonsäure liegt in ihrer kombinierten Struktur, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Kombination ermöglicht vielseitige Anwendungen und macht sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Industrie .
Eigenschaften
Molekularformel |
C23H38N5O6S+ |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C13H22N5O2.C10H16O4S/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h9-10H,5-8H2,1-4H3;7H,3-6H2,1-2H3,(H,12,13,14)/q+1;/t;7-,10-/m.1/s1 |
InChI-Schlüssel |
HPONSKBEYLNHCX-STOWLHSFSA-N |
Isomerische SMILES |
CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C |
Kanonische SMILES |
CCN(CC)CC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-(3-aminopropylamino)-3,8-dihydroxy-14-[(2-hydroxyethylamino)methyl]-1,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,7,9,11,13(16),14-heptaen-6-one;hydrochloride](/img/structure/B12298511.png)

![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)




![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)



![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
